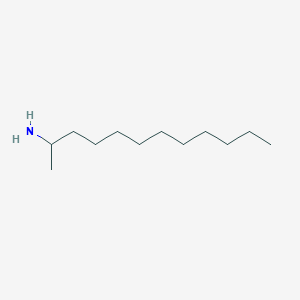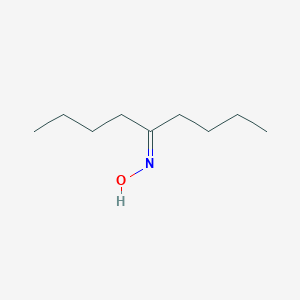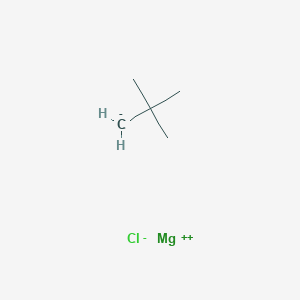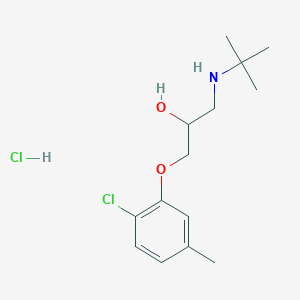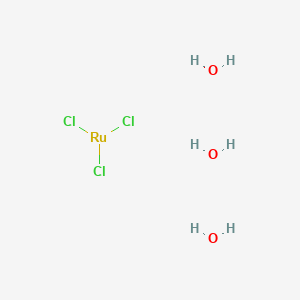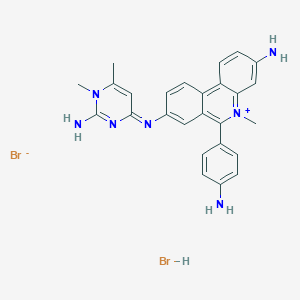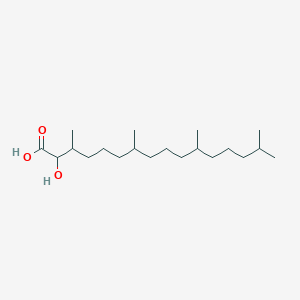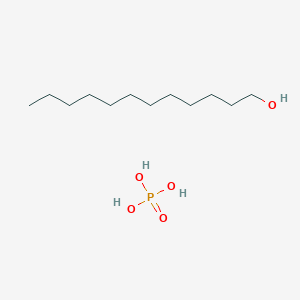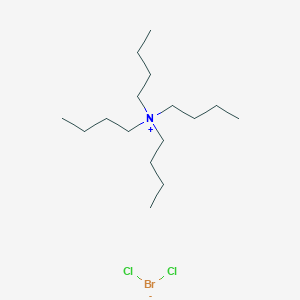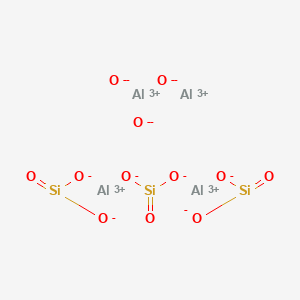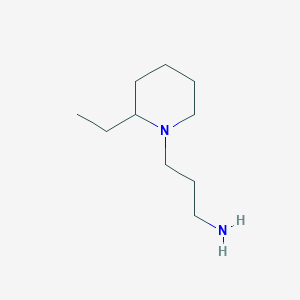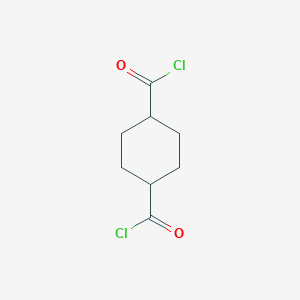
Cyclohexane-1,4-dicarbonyl dichloride
説明
Cyclohexane-1,4-dicarbonyl dichloride, also known as cyclohexyl-1,4-dicarboxylchloride, is a chemical compound with the molecular formula C8H10Cl2O2. It is a derivative of terephthalic acid and is characterized by the presence of two chloride groups attached to a cyclohexane ring. This compound is primarily used as an intermediate in the synthesis of various polymers and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-dicarbonyl dichloride can be synthesized through several methods. One common method involves the reaction of terephthalic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C6H4(COOH)2+2SOCl2→C6H4(COCl)2+2SO2+2HCl
In this reaction, terephthalic acid is converted to terephthaloyl chloride, which can then be hydrogenated to produce hexahydroterephthaloyl chloride. The hydrogenation step is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
Industrial Production Methods
Industrial production of hexahydroterephthaloyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclohexane-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Hydrolysis: In the presence of water, hexahydroterephthaloyl chloride can hydrolyze to form hexahydroterephthalic acid.
Polymerization: It can react with diamines or diols to form polyamides or polyesters, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., ethylenediamine) and alcohols (e.g., methanol). These reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Polymerization: The reaction conditions depend on the type of polymer being synthesized. For polyamides, the reaction is usually carried out at high temperatures (200-300°C) in the presence of a catalyst.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Hexahydroterephthalic Acid: Formed from hydrolysis.
Polymers: Formed from polymerization reactions.
科学的研究の応用
Cyclohexane-1,4-dicarbonyl dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various polymers, such as polyamides and polyesters. These polymers have applications in the production of fibers, films, and engineering plastics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drug molecules and other therapeutic agents.
Industry: It is used in the production of high-performance materials, such as aramid fibers, which are known for their strength and thermal stability.
作用機序
The mechanism of action of hexahydroterephthaloyl chloride primarily involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the presence of the electron-withdrawing chloride groups, which make the carbonyl carbon more susceptible to nucleophilic attack.
類似化合物との比較
Cyclohexane-1,4-dicarbonyl dichloride can be compared with other similar compounds, such as:
Terephthaloyl Chloride: Unlike hexahydroterephthaloyl chloride, terephthaloyl chloride has an aromatic ring structure. This difference in structure leads to variations in reactivity and applications.
Isophthaloyl Chloride: Isophthaloyl chloride has a similar structure but with the carboxyl groups in the meta position. This positional difference affects the polymerization behavior and properties of the resulting polymers.
Adipoyl Chloride: Adipoyl chloride has a linear aliphatic structure, which results in different physical and chemical properties compared to hexahydroterephthaloyl chloride.
特性
IUPAC Name |
cyclohexane-1,4-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYZWJVMWWWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291864 | |
| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13170-66-6 | |
| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13170-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexane dicarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.252.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



